rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans
Description
Chemical Identity and Properties The compound rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans (CAS: 2416218-95-4) is a racemic mixture with a molecular formula of C₁₄H₁₁F₃N₂O₄ and a molecular weight of 328.24 g/mol . Its stereochemistry is defined by the (3R,4S) configuration in the piperidin-2,6-dione moiety and the trans arrangement of substituents on the isoindole-1,3-dione scaffold. The SMILES notation (O=C1N[C@@H](CC[C@H]1N1C(=O)c2c(C1=O)c(O)ccc2)C(F)(F)F) highlights key features: a trifluoromethyl group, hydroxyl substituent, and fused bicyclic system .
The compound is marketed for research purposes, with commercial availability in quantities ranging from 50 mg to 1 g .
Properties
Molecular Formula |
C14H9F3N2O5 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H9F3N2O5/c15-14(16,17)6-4-8(21)18-11(22)10(6)19-12(23)5-2-1-3-7(20)9(5)13(19)24/h1-3,6,10,20H,4H2,(H,18,21,22)/t6-,10+/m0/s1 |
InChI Key |
QHCFFXGUMRZZBB-QUBYGPBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F |
Canonical SMILES |
C1C(C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This makes it a valuable tool in drug discovery and development.
Medicine
Medically, the compound has potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance products.
Mechanism of Action
The mechanism by which rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity . The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure combining a piperidin-2,6-dione core with a hydroxy-isoindole-1,3-dione scaffold. Below is a comparative analysis with structurally related compounds:
Key Observations
Structural Complexity : The target compound exhibits greater complexity compared to simpler piperidine derivatives (e.g., (+)-(3R,4S)-3,4-dimethyl-4-(3-hydroxy-phenyl)piperidine) due to its fused isoindole-dione system and trifluoromethyl group .
Functional Group Diversity : Unlike the triazole-containing compound in , which features ester linkages and a pyrimidine-dione, the target compound lacks heteroaromatic rings but includes a hydroxyl group critical for hydrogen bonding .
Fluorine Content: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated compounds like the pyrrolo-pyridazine derivative in .
Methodological Insights
- Graph-Based Comparison : Structural similarity assessments often employ graph-theoretical methods to map functional groups and stereochemistry, as bit-vector approaches (e.g., fingerprinting) may overlook nuanced stereochemical differences .
- Lumping Strategy : Compounds with shared motifs (e.g., piperidine cores) can be grouped into surrogate categories for simplified reactivity or toxicity studies, though this risks oversimplifying unique properties like the target compound’s trifluoromethyl group .
Research Implications
The target compound’s hybrid architecture positions it as a promising candidate for drug discovery, particularly in targeting enzymes with hydrophobic binding pockets (e.g., kinases or proteases). Future studies should prioritize:
- Pharmacokinetic Profiling : Assessing bioavailability and metabolic stability conferred by the trifluoromethyl group.
- Stereochemical Optimization : Resolving the racemic mixture to evaluate enantiomer-specific activity.
- Comparative Bioactivity : Benchmarking against analogues (e.g., ’s triazole compound) to identify structure-activity relationships.
This analysis underscores the necessity of integrating advanced structural comparison tools (e.g., graph algorithms) and experimental validation to exploit the compound’s unique chemical space .
Biological Activity
The compound rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound features a complex molecular structure characterized by:
- Molecular Formula : C14H12F3N2O4
- Molecular Weight : 344.25 g/mol
- IUPAC Name : rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
The biological activity of rac-2 involves several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with target enzymes through halogen bonding interactions. This feature has been noted to increase the biological activity against various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The observed IC50 values indicate moderate to high potency in inhibiting cell growth .
Biological Activity Overview
The following table summarizes key biological activities associated with rac-2:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of rac-2 derivatives, it was found that the compound significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies revealed that the trifluoromethyl group in rac-2 plays a crucial role in enhancing binding affinity to COX and LOX enzymes. The presence of this group allows for stronger interactions through hydrogen bonds and halogen bonding, which are critical for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
